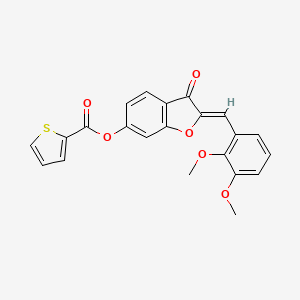

![molecular formula C17H18N6O2 B2561269 6-méthyl-3-[(4-phénylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1396783-07-5](/img/structure/B2561269.png)

6-méthyl-3-[(4-phénylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

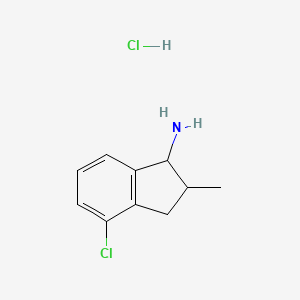

6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.

BenchChem offers high-quality 6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotection

La neuroprotection vise à préserver la fonction et la structure neuronales, ce qui la rend cruciale pour le traitement des maladies neurodégénératives telles qu'Alzheimer, Parkinson et les accidents vasculaires cérébraux. ZA3 a été étudié pour son potentiel neuroprotecteur. Dans une étude récente, ZA3 a démontré des effets prometteurs en réduisant le stress du réticulum endoplasmique (RE) et l'apoptose dans les cellules neuronales humaines . Son mécanisme d'action implique l'inhibition de la voie inflammatoire NF-kB.

Activité anti-neuroinflammatoire

ZA3 présente également des propriétés anti-neuroinflammatoires. Dans la même étude, il a inhibé la production d'oxyde nitrique (NO) et de facteur de nécrose tumorale-α (TNF-α) dans les cellules microgliales humaines stimulées par le LPS . Cet effet anti-inflammatoire est précieux dans les conditions impliquant une neuroinflammation.

Activité antibactérienne et antimicrobienne

Compte tenu des propriétés antimicrobiennes des dérivés de la pyrimidine, ZA3 pourrait présenter des effets antibactériens. Les chercheurs pourraient évaluer son activité contre des souches bactériennes spécifiques.

En résumé, ZA3 est prometteur en tant que composé neuroprotecteur, anti-neuroinflammatoire et potentiellement antiviral. Ses applications diverses justifient une exploration plus approfondie dans des études in vitro et in vivo. N'oubliez pas que des recherches supplémentaires sont essentielles pour comprendre pleinement son potentiel thérapeutique . Si vous avez besoin de plus d'informations ou si vous avez d'autres composés à explorer, n'hésitez pas à demander !

Mécanisme D'action

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in the biological system .

Mode of Action

It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Analyse Biochimique

Biochemical Properties

Preliminary studies suggest that this compound interacts with various biomolecules, including enzymes and proteins, in the human microglia and neuronal cell model . The nature of these interactions is likely to be complex and multifaceted, involving both direct binding interactions and indirect effects on cellular signaling pathways .

Cellular Effects

6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one has shown promising effects on various types of cells and cellular processes. It has been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . Furthermore, it has demonstrated anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Molecular Mechanism

It is believed to exert its effects at the molecular level through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Propriétés

IUPAC Name |

6-methyl-3-(4-phenylpiperazine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-12-11-23-15(16(24)18-12)14(19-20-23)17(25)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJMELIQXXITLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4,4-DIFLUOROPYRROLIDIN-2-YL)METHYL]AZEPANE](/img/structure/B2561189.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol](/img/structure/B2561191.png)

![1,9-dimethyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2561194.png)

![4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2561196.png)

![2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2561197.png)

![1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one](/img/structure/B2561198.png)

![1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561204.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2561205.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2561206.png)